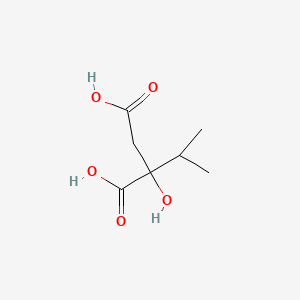
2-Isopropylmalic acid
Cat. No. B1196257
Key on ui cas rn:
3237-44-3
M. Wt: 176.17 g/mol
InChI Key: BITYXLXUCSKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04218261
Procedure details


An aqueous culture medium was prepared to contain 10 g/dl glucose, 1.5 g/dl ammonium sulfate, 0.1 g/dl KH2PO4, 0.04 g/dl MgSO4. 7H2O, 0.001 g/dl MnSO4. 4H2O, 250 μg/l biotin, 200 μg/l thiamine.HCl, 1.5 ml/dl soybean protein hydrolyzate (containing 6.5 g total nitrogen/dl) and 5 g/dl CaCO3 (separately sterilized) and adjusted to pH 7.0 with KOH. Twenty ml batches of the aqueous culture medium were placed in 500 ml shaking flasks and heated at 110° C. for 10 minutes with steam.



Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
biotin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six





Identifiers


|
REACTION_CXSMILES
|
O=[CH:2][C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.S([O-])([O-])(=O)=O.[NH4+].[NH4+].OP([O-])(O)=O.[K+].[O-]S([O-])(=O)=O.[Mg+2].[OH:32][C:33]([CH2:35][CH2:36][CH2:37][CH2:38][C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=[O:34].CC1[N+](CC2C=NC(C)=NC=2N)=CSC=1CCO.Cl.[C:67]([O-:70])([O-])=[O:68].[Ca+2].[OH-:72].[K+]>[O-]S([O-])(=O)=O.[Mn+2]>[OH:72][C:36]([C:67]([OH:70])=[O:68])([CH:37]([CH3:38])[CH3:2])[CH2:35][C:33]([OH:32])=[O:34] |f:1.2.3,4.5,6.7,11.12,13.14,15.16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mn+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Step Four
|
Name
|
KH2PO4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Step Six
|
Name
|
biotin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
|
Step Eight
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
shaking flasks
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An aqueous culture medium was prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(CC(=O)O)(C(C)C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
